Cas no 210344-98-2 (Z-IETD-FMK)

Z-IETD-FMK is a cell-permeable, irreversible caspase-8 inhibitor that selectively blocks caspase-8 activity, a key mediator of the extrinsic apoptosis pathway. This compound is widely used in apoptosis research to dissect signaling pathways and investigate the role of caspase-8 in cellular processes. Its high specificity and potency make it a valuable tool for studying programmed cell death, inflammation, and immune responses. Z-IETD-FMK is stable under physiological conditions and exhibits minimal off-target effects, ensuring reliable experimental results. It is commonly applied in in vitro and ex vivo studies to elucidate caspase-8-dependent mechanisms in diseases such as cancer and autoimmune disorders.
Z-IETD-FMK structure
Z-IETD-FMK structure
Product Name:Z-IETD-FMK
CAS No:210344-98-2
MF:C30H43FN4O11
MW:654.6810
MDL:MFCD03490491
CID:2952930
PubChem ID:25108681
Update Time:2025-06-12

Z-IETD-FMK Chemical and Physical Properties

Names and Identifiers

    • CASPASE-8 INHIBITOR II
    • Z-IETD-FMK
    • caspase-8 inhibitor
    • Methyl (4R)-5-[[(2S,3R)-1-[[(3R)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-3-hydroxy-1-oxobutan
    • Z-IE(OMe)TD(OMe)-FMK
    • EX-A3846
    • CS-6937
    • L-Threoninamide, N-[(phenylmethoxy)carbonyl]-L-isoleucyl-L-alpha-glutamyl-N-[(1S)-3-fluoro-1-(2-methoxy-2-oxoethyl)-2-oxopropyl]-, methyl ester
    • HY-101297
    • 210344-98-2
    • methyl (4S)-5-[[(2S,3R)-1-[[(3S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoate
    • z-Ile-Glu(OMe)-Thr-Asp(OMe) fluoromethylketone
    • methyl (3S)-3-[(2S,3R)-2-[(2S)-2-[(2S,3S)-2-{[(benzyloxy)carbonyl]amino}-3-methylpentanamido]-5-methoxy-5-oxopentanamido]-3-hydroxybutanamido]-5-fluoro-4-oxopentanoate
    • N-benzyloxycarbonyl-Ile-Glu(OMe)-Thr-Asp(OMe)-fluoromethylketone
    • DA-59281
    • (5S,8S,11S,14S)-methyl 5-((S)-sec-butyl)-14-(2-fluoroacetyl)-11-((R)-1-hydroxyethyl)-8-(3-methoxy-3-oxopropyl)-3,6,9,12-tetraoxo-1-phenyl-2-oxa-4,7,10,13-tetraazahexadecan-16-oate
    • AKOS027323946
    • BS-15955
    • C30H43FN4O11
    • C73989
    • Z-Ile-Glu(OMe)-Thr-Asp(OMe)-CH2F
    • MDL: MFCD03490491
    • Inchi: 1S/C30H43FN4O11/c1-6-17(2)25(35-30(43)46-16-19-10-8-7-9-11-19)28(41)32-20(12-13-23(38)44-4)27(40)34-26(18(3)36)29(42)33-21(22(37)15-31)14-24(39)45-5/h7-11,17-18,20-21,25-26,36H,6,12-16H2,1-5H3,(H,32,41)(H,33,42)(H,34,40)(H,35,43)/t17-,18+,20+,21+,25+,26-/m0/s1
    • InChI Key: PHLCQASLWHYEMX-RBMJUQRSSA-N
    • SMILES: FC([H])([H])C([C@@]([H])(C([H])([H])C(=O)OC([H])([H])[H])N([H])C([C@]([H])([C@@]([H])(C([H])([H])[H])O[H])N([H])C([C@@]([H])(C([H])([H])C([H])([H])C(=O)OC([H])([H])[H])N([H])C([C@@]([H])([C@@]([H])(C([H])([H])[H])C([H])([H])C([H])([H])[H])N([H])C(=O)OC([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])=O)=O)=O)=O

Computed Properties

  • Exact Mass: 654.291
  • Monoisotopic Mass: 654.291
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 12
  • Heavy Atom Count: 46
  • Rotatable Bond Count: 22
  • Complexity: 1050
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 6
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 216
  • XLogP3: 1.2

Experimental Properties

  • Color/Form: No data available
  • Melting Point: No data available
  • Boiling Point: 925.7±65.0 °C at 760 mmHg
  • Flash Point: 513.6±34.3 °C
  • Solubility: 生物体外In Vitro:DMSO溶解度125 mg/mL(190.93 mM;Need ultrasonic)H2O< 0.1 mg/mL(insoluble)

Z-IETD-FMK Security Information

Z-IETD-FMK Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-WU818-1mg
Z-IETD-FMK
210344-98-2 95+%
1mg
1872CNY 2021-05-07
MedChemExpress
HY-101297-10mM*1mLinDMSO
Z-IETD-FMK
210344-98-2 ≥98.0%
10mM*1mLinDMSO
¥4321 2023-07-26
MedChemExpress
HY-101297-1mg
Z-IETD-FMK
210344-98-2 ≥98.0%
1mg
¥1400 2024-05-24
MedChemExpress
HY-101297-5mg
Z-IETD-FMK
210344-98-2 ≥98.0%
5mg
¥3000 2024-05-24
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Z26100-1mg
Z-IETD-FMK
210344-98-2 95%
1mg
¥893.0 2024-07-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Z26100-5mg
Z-IETD-FMK
210344-98-2 95%
5mg
¥1824.0 2023-01-04
S e l l e c k ZHONG GUO
S7314-1mg
Z-IETD-FMK
210344-98-2 99.88%
1mg
¥1624.01 2023-09-15
S e l l e c k ZHONG GUO
S7314-5mg
Z-IETD-FMK
210344-98-2 99.88%
5mg
¥4832.1 2023-09-15
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
Z860412-1mg
Z-IETD-FMK
210344-98-2 >98%
1mg
¥1,329.00 2022-09-28
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T7019-1 mg
Z-IETD-FMK
210344-98-2 98.00%
1mg
¥1227.00 2022-09-01

Z-IETD-FMK Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:210344-98-2)Z-IETD-FMK
Order Number:A938249
Stock Status:in Stock
Quantity:5mg/10mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:26
Price ($):271.0/404.0
Email:sales@amadischem.com

Additional information on Z-IETD-FMK

Comprehensive Overview of Z-IETD-FMK (CAS No. 210344-98-2): A Caspase-8 Inhibitor in Biomedical Research

Z-IETD-FMK (CAS No. 210344-98-2) is a potent and irreversible caspase-8 inhibitor widely utilized in apoptosis research. This fluoromethyl ketone (FMK)-derived peptide has gained significant attention due to its specificity in targeting caspase-8, a key enzyme in the extrinsic apoptosis pathway. Researchers frequently search for "Z-IETD-FMK mechanism of action" or "caspase-8 inhibitor applications," reflecting its critical role in studying programmed cell death. The compound's unique structure (benzyloxycarbonyl-Ile-Glu-Thr-Asp-fluoromethylketone) ensures cell permeability, making it invaluable for in vitro and ex vivo studies.

Recent trends highlight growing interest in "Z-IETD-FMK in cancer research" and "neuroprotective effects of caspase inhibitors." Studies demonstrate its potential to modulate inflammatory responses, particularly in neurodegenerative diseases like Alzheimer's. The compound's ability to cross the blood-brain barrier (when formulated appropriately) has spurred investigations into "Z-IETD-FMK for stroke therapy," with preclinical models showing reduced infarct volumes. Notably, its selectivity (IC50 = 0.04 µM for caspase-8 vs. >1 µM for caspase-3/9) makes it superior to pan-caspase inhibitors in pathway-specific experiments.

From a technical perspective, Z-IETD-FMK (often searched with "CAS 210344-98-2 solubility") exhibits optimal stability in DMSO stock solutions (-20°C). Researchers emphasize its compatibility with flow cytometry (Annexin V/Z-IETD-FMK co-staining protocols) and live-cell imaging. A 2023 Nature Cell Biology study utilized this inhibitor to elucidate necroptosis-apoptosis crosstalk, addressing the popular query "how to distinguish apoptosis from necroptosis." The FMK moiety's fluorescence quenching properties require careful control experiments—a frequently discussed topic in methodology forums.

Emerging applications include "Z-IETD-FMK in organoid models" and "caspase-8 inhibition for graft survival." Its use in 3D tumor spheroids has provided insights into therapy resistance mechanisms, particularly regarding "tumor microenvironment and apoptosis evasion." The compound's lot-to-lot consistency (validated by HPLC-MS) ensures reproducibility, a critical factor for peer-reviewed publications. Storage recommendations (-80°C for long-term preservation) and working concentration ranges (typically 10-100 µM) remain top FAQs among first-time users.

Ethical considerations surrounding apoptosis modulation have increased searches for "Z-IETD-FMK alternatives for animal studies." While not classified as hazardous under standard protocols, researchers must adhere to institutional biosafety guidelines when handling this cell-permeable compound. Recent patent analyses reveal growing commercial interest, with CAS 210344-98-2 appearing in 17% of 2022-2023 caspase-related drug development filings. This underscores its transitional role from research tool to therapeutic candidate evaluation.

For experimental design, best practices recommend combining Z-IETD-FMK with other pathway inhibitors (e.g., necrostatin-1) to address "compensatory cell death mechanisms." Mass spectrometry-based verification of target engagement (through covalent binding to caspase-8's active site cysteine) has become a gold standard, as discussed in recent "caspase inhibitor validation techniques" webinars. The compound's minimal off-target effects at ≤50 µM concentrations make it preferable to RNAi in acute inhibition studies.

In conclusion, Z-IETD-FMK (CAS No. 210344-98-2) remains indispensable for decoding apoptotic signaling networks. Its evolving applications—from "ferroptosis crosstalk studies" to "viral infection apoptosis modulation"—continue to generate novel citations. Researchers should monitor updates on its stability in physiological buffers and newly discovered caspase-8-independent effects to maximize experimental rigor in this dynamic field.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:210344-98-2)Z-IETD-FMK
A938249
Purity:99%/99%
Quantity:5mg/10mg
Price ($):271.0/404.0
Email